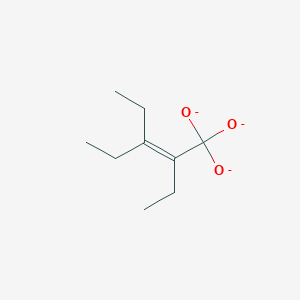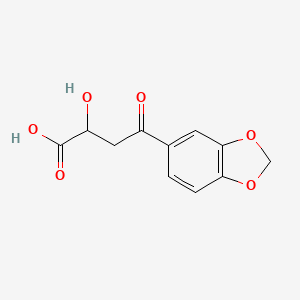
6-amino-4,5-dimethyl-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4,5-dimethyl-3-pyridinecarbonitrile: is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 6th position, and two methyl groups at the 4th and 5th positions on the nicotinonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitrobenzonitrile with ammonia under high temperature and pressure conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method typically employs a metal catalyst such as palladium or platinum to facilitate the reduction of the nitro group to an amino group under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its derivatives are being explored for their cytotoxic and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the inhibition of key enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-4-methyl-nicotinonitrile
- 4,5-Dimethyl-nicotinonitrile
- 6-Amino-nicotinonitrile
Comparison: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is unique due to the presence of both amino and dimethyl groups on the nicotinonitrile ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the additional methyl groups may enhance its lipophilicity and influence its interaction with biological targets, making it more effective in certain applications.
Eigenschaften
CAS-Nummer |
573765-07-8 |
|---|---|
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
6-amino-4,5-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)8(10)11-4-7(5)3-9/h4H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
UOHZUNDFDOJAMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1C#N)N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)


![1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8542311.png)



![(4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinolin-7-ol](/img/structure/B8542341.png)





